![molecular formula C14H18N2O B12973545 (R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)
(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.
Addition of the Phenylethyl Group: The phenylethyl group is added through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: The compound is used to investigate biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one: can be compared with other spirocyclic compounds such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: These compounds have a similar spirocyclic structure but differ in their functional groups and biological activities.
Spirocyclic Lactams: These compounds also share the spirocyclic core but have lactam functional groups, leading to different chemical properties and applications.
Uniqueness
The uniqueness of ®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(7R)-7-amino-5-[(1R)-1-phenylethyl]-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C14H18N2O/c1-10(11-5-3-2-4-6-11)16-9-12(15)14(7-8-14)13(16)17/h2-6,10,12H,7-9,15H2,1H3/t10-,12+/m1/s1 |
InChI Key |
PVVUAPNCOAUUJL-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](C3(C2=O)CC3)N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C3(C2=O)CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



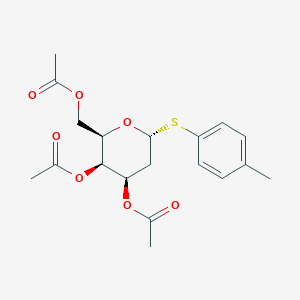
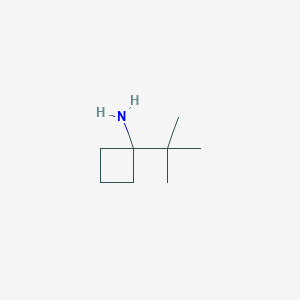
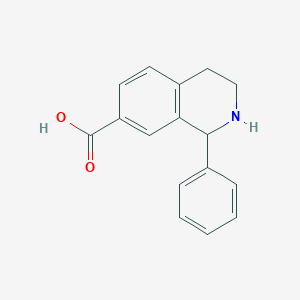
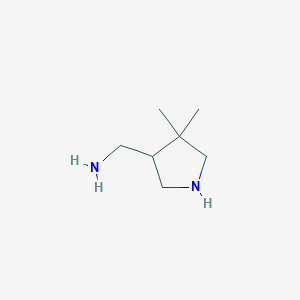
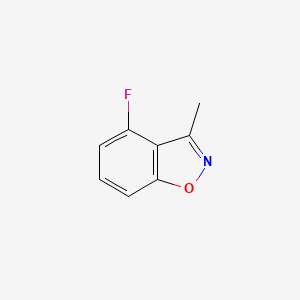
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)

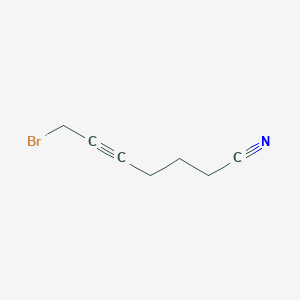
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

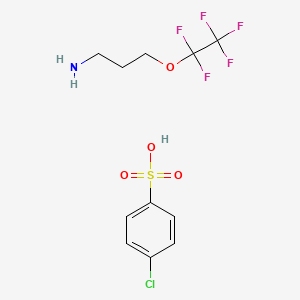
![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)
![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)
